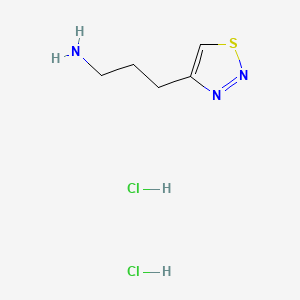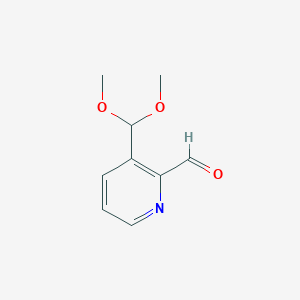
tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoethyl group, and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common method includes the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of nonmetallic regenerable reagents like silicon tetramethoxide (Si(OMe)4) and DBU as a CO2 capture agent and catalyst are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alcohols, and amines are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(1-aminoethyl)-1-azetidinecarboxylate
Comparison: tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its isoindole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the isoindole ring enhances its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 5-(1-aminoethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-10(16)11-5-6-12-8-17(9-13(12)7-11)14(18)19-15(2,3)4/h5-7,10H,8-9,16H2,1-4H3 |
InChI Key |
QZZSNSHVOTWYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


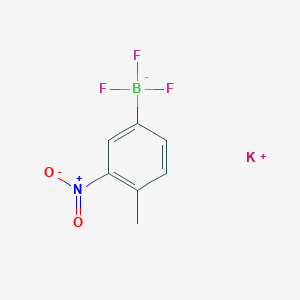
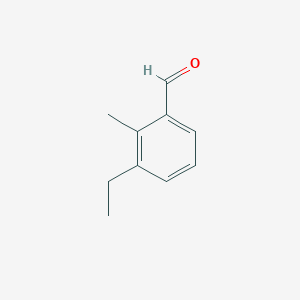
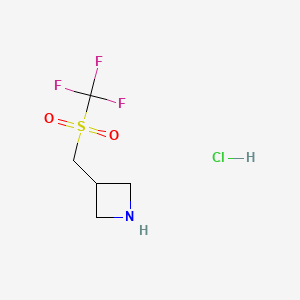
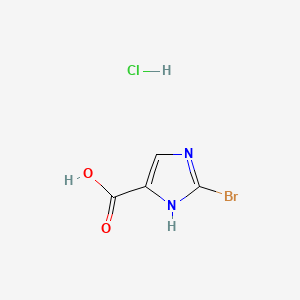
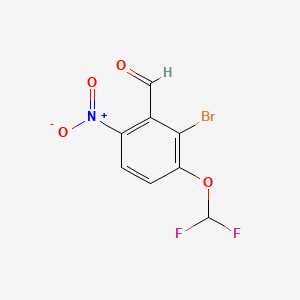
![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)
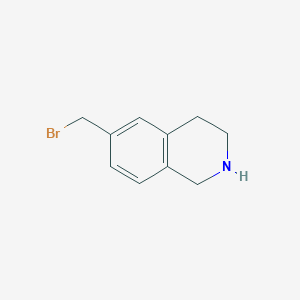
![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)
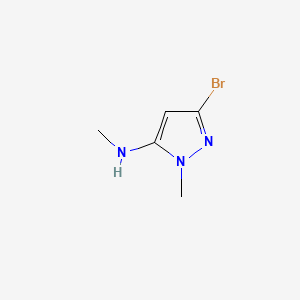
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
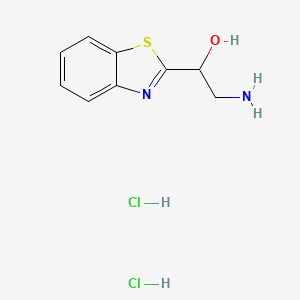
![rac-(3aR,6aR)-N-methyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxamide hydrochloride](/img/structure/B13463980.png)
